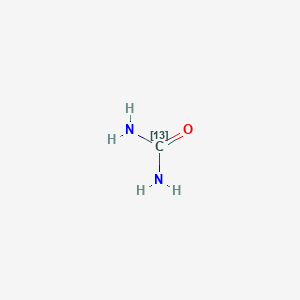

Urea-13C

Übersicht

Beschreibung

Diese Isotopenmarkierung ist besonders nützlich in verschiedenen wissenschaftlichen und medizinischen Anwendungen, insbesondere bei diagnostischen Tests wie dem Harnstoff-Atemtest zur Erkennung von Helicobacter pylori-Infektionen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Urea C-13 wird synthetisiert, indem Kohlenstoff-13 in das Harnstoffmolekül eingebaut wird. Der Prozess beinhaltet die Reaktion von mit Kohlenstoff-13 markiertem Kohlendioxid mit Ammoniak zur Bildung von Ammoniumcarbamaten, die anschließend dehydriert werden, um Urea C-13 zu produzieren . Die Reaktionsbedingungen umfassen typischerweise hohen Druck und erhöhte Temperaturen, um die Bildung von Ammoniumcarbamaten und deren anschließende Dehydratisierung zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Urea C-13 folgt einem ähnlichen Prozess wie bei normalem Harnstoff, verwendet jedoch mit Kohlenstoff-13 markiertes Kohlendioxid. Der Prozess umfasst die folgenden Schritte:

Reaktion von mit Kohlenstoff-13 markiertem Kohlendioxid mit Ammoniak: Dieser Schritt bildet Ammoniumcarbamate.

Dehydratisierung von Ammoniumcarbamaten: Das Ammoniumcarbamaten wird anschließend dehydriert, um Urea C-13 zu produzieren.

Chemische Reaktionsanalyse

Reaktionstypen

Urea C-13 unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Urea C-13 kann hydrolysiert werden, um Ammoniak und Kohlendioxid zu produzieren.

Oxidation: Es kann Oxidationsreaktionen eingehen, um verschiedene Stickstoffoxide zu bilden.

Zersetzung: Urea C-13 zersetzt sich bei erhöhten Temperaturen zu Ammoniak und Isocyansäure.

Häufige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise Wasser und kann durch Säuren oder Basen katalysiert werden.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Zersetzung: Erhöhte Temperaturen sind für die Zersetzung von Urea C-13 erforderlich.

Hauptprodukte, die gebildet werden

Hydrolyse: Ammoniak und Kohlendioxid.

Oxidation: Stickstoffoxide.

Zersetzung: Ammoniak und Isocyansäure.

Wissenschaftliche Forschungsanwendungen

Urea C-13 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:

Chemie: Als Tracer in verschiedenen chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.

Biologie: In Stoffwechselstudien eingesetzt, um die Einarbeitung von Stickstoff in biologische Moleküle zu verfolgen.

Medizin: Weit verbreitet im Harnstoff-Atemtest zur Erkennung von Helicobacter pylori-Infektionen.

Industrie: Verwendung bei der Herstellung von markierten Verbindungen für Forschungs- und Diagnosezwecke

Wirkmechanismus

Der primäre Wirkmechanismus von Urea C-13 im Harnstoff-Atemtest beinhaltet das Enzym Urease, das von Helicobacter pylori produziert wird. Das Urease-Enzym katalysiert die Hydrolyse von Urea C-13 zu Ammoniak und mit Kohlenstoff-13 markiertem Kohlendioxid. Das mit Kohlenstoff-13 markierte Kohlendioxid wird dann in den Blutkreislauf aufgenommen und in der Atemluft ausgeatmet, wo es mit Massenspektrometrie oder Infrarotspektroskopie nachgewiesen werden kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Urea C-13 is synthesized by incorporating carbon-13 into the urea molecule. The process involves the reaction of carbon-13 labeled carbon dioxide with ammonia to form ammonium carbamate, which is then dehydrated to produce Urea C-13 . The reaction conditions typically involve high pressure and elevated temperatures to facilitate the formation of ammonium carbamate and its subsequent dehydration.

Industrial Production Methods

Industrial production of Urea C-13 follows a similar process to that of regular urea but uses carbon-13 labeled carbon dioxide. The process involves the following steps:

Reaction of Carbon-13 Labeled Carbon Dioxide with Ammonia: This step forms ammonium carbamate.

Dehydration of Ammonium Carbamate: The ammonium carbamate is then dehydrated to produce Urea C-13.

Analyse Chemischer Reaktionen

Metabolic Pathways and In Vivo Behavior

Urea-¹³C is widely used to study gastrointestinal transit and microbial fermentation. In a proof-of-concept study, orally administered ¹³C-urea demonstrated:

-

Fermentation : Colonic microbiota rapidly hydrolyzed ¹³C-urea into ¹³CO₂ (detected in breath) and ammonia .

-

Non-fermented fraction : A portion of ¹³C-urea entered systemic circulation, appearing as plasma ¹³C-urea with 99% total isotopic recovery .

Kinetic Analysis

The concentration of plasma ¹³C-urea follows a one-compartment model:

where is the elimination rate constant . Key parameters from coated vs. uncoated dosage forms:

| Parameter | Coated Capsules | Uncoated Capsules |

|---|---|---|

| Lag time () | 210 min | <10 min |

| Pulse time () | 20 min | 58 min |

| Dissolution () | >180 min | Immediate |

Thermal Decomposition Reactions

At elevated temperatures, urea-¹³C decomposes through distinct pathways:

Primary Steps (160–250°C)

-

Thermolysis :

Isocyanic acid (HN¹³CO) further reacts to form biuret and cyanuric acid . -

Condensation :

Biuret formation dominates in urea-rich melts .

High-Temperature By-Products (>250°C)

-

Cyanuric acid : Forms via cyclization of three urea molecules.

-

Ammelide and Melamine : Result from successive deamination and condensation .

Thermogravimetric Analysis Data

| Temperature Range (°C) | Dominant Process | By-Products Identified |

|---|---|---|

| 133–190 | Melting, Initial Decomposition | Biuret, NH₃, HN¹³CO |

| 190–250 | Biuret Decomposition | Cyanuric Acid, Ammelide |

| 250–360 | Cyanuric Acid Sublimation | Ammeline, Melamine |

Aqueous Hydrolysis

Urea-¹³C reversibly hydrolyzes to ammonium carbamate in aqueous solutions:

This equilibrium shifts toward carbamate under high-pressure industrial synthesis conditions .

Biuret Formation

In concentrated solutions, urea-¹³C undergoes self-condensation:

Biuret accumulation is minimized by maintaining excess ammonia during synthesis .

Analytical Detection and Isotopic Tracing

Wissenschaftliche Forschungsanwendungen

Helicobacter Pylori Diagnosis

The most prominent application of -urea is in the Urea Breath Test (UBT) for diagnosing H. pylori infections. This non-invasive test capitalizes on the enzymatic activity of urease produced by H. pylori, which hydrolyzes urea into ammonia and carbon dioxide.

Case Study: Performance of UBT

A study conducted on 64 patients demonstrated that the -urea breath test exhibited high sensitivity and specificity. The results indicated a sensitivity of 95% and specificity of 91%, making it a reliable diagnostic tool compared to serological tests .

| Study | Sample Size | Sensitivity (%) | Specificity (%) |

|---|---|---|---|

| Study A | 64 | 95 | 91 |

| Study B | 109 | 100 | 100 |

| Study C | 325 | 98.9 | 99.6 |

The Maastricht VI/Florence consensus report emphasizes the importance of combining -urea with citric acid to enhance test accuracy, particularly in populations with varying dietary habits .

Assessment of Gastric Function

Beyond H. pylori detection, -urea is utilized in assessing gastric emptying and digestive function. The test can provide insights into gastric motility by measuring the time taken for labeled urea to appear in the breath after ingestion.

Gastric Emptying Studies

Research comparing -octanoic acid and scintigraphy found that breath tests using stable isotopes offer a non-invasive alternative for evaluating gastric emptying times .

Quantification of Liver Function

Another application involves using -urea to assess liver function through metabolic pathways. The liver's ability to metabolize urea can indicate hepatic health, with breath tests providing a non-invasive method for monitoring liver function in clinical settings.

Liver Function Assessment Case Study

A study explored the correlation between metabolic activity and breath levels post-ingestion of -urea, showing promising results for its use in evaluating liver function .

Research Applications

In research settings, -urea serves as a marker for studying gastrointestinal transit times and absorption rates. A proof-of-concept study demonstrated its effectiveness in tracking colon-targeted oral dosage forms by analyzing the release kinetics of in breath samples .

Wirkmechanismus

The primary mechanism of action of Urea C-13 in the urea breath test involves the enzyme urease, which is produced by Helicobacter pylori. The urease enzyme catalyzes the hydrolysis of Urea C-13 into ammonia and carbon-13 labeled carbon dioxide. The carbon-13 labeled carbon dioxide is then absorbed into the bloodstream and exhaled in the breath, where it can be detected using mass spectrometry or infrared spectroscopy .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Harnstoff: Die nicht markierte Version von Urea C-13, die üblicherweise in Düngemitteln und Industrieanwendungen verwendet wird.

Thioharnstoff: Ähnlich aufgebaut wie Harnstoff, enthält aber Schwefel anstelle von Sauerstoff.

Hydroxyharnstoff: Enthält eine Hydroxylgruppe und wird als Medikament für bestimmte Krebsarten und Sichelzellkrankheit eingesetzt.

Einzigartigkeit von Urea C-13

Urea C-13 ist aufgrund seiner Isotopenmarkierung einzigartig, die es ermöglicht, es als Tracer in verschiedenen wissenschaftlichen und medizinischen Anwendungen einzusetzen. Das Kohlenstoff-13-Isotop liefert ein eindeutiges Signal, das mit speziellen analytischen Techniken nachgewiesen werden kann, wodurch es für die Untersuchung von Stoffwechselwegen, Reaktionsmechanismen und die Diagnose von Infektionen von unschätzbarem Wert ist .

Eigenschaften

IUPAC Name |

diamino(113C)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973641 | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.048 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The Urea Breath Test is based on the ability of the H. pylori enzyme urease to cleave urea into ammonia and carbon dioxide. As the urease enzyme is not present in mammalian cells, the presence of urease (and the products of urea cleavage) in the stomach is evidence that H. pylori bacteria are present. To detect H. pylori, urea labeled with 13C is swallowed by the patient. If gastric urease from H. pylori is present, urea is split to form CO2 and NH3 at the interface between the gastric epithelium and lumen and 13CO2 is absorbed into the blood and exhaled in the breath. Exhaled breath samples can then be collected and measured for the presence of radioactivity. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58069-82-2 | |

| Record name | Urea C 13 [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058069822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09510 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (~13~C)Carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UREA C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6KX9E6D8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Urea-13C help diagnose Helicobacter pylori infection?

A1: this compound leverages the unique ability of Helicobacter pylori to produce the enzyme urease. When administered orally, this compound is hydrolyzed by bacterial urease in the stomach, producing ammonia and 13C-labeled carbon dioxide (13CO2). [, ] This 13CO2 is absorbed into the bloodstream and subsequently exhaled. By measuring the 13CO2 enrichment in breath samples using techniques like isotope ratio mass spectrometry, the presence of Helicobacter pylori can be determined. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound, with a single 13C substitution, has a molecular formula of CH313CONH2 and a molecular weight of 61.06 g/mol.

Q3: Are there any spectroscopic differences between urea and this compound?

A3: Yes, the presence of the 13C isotope in this compound alters its vibrational frequencies, leading to characteristic shifts in its infrared spectrum compared to naturally abundant urea. []

Q4: Is this compound stable under standard storage conditions?

A4: this compound is chemically stable under standard storage conditions.

Q5: Does this compound possess any catalytic properties?

A5: No, this compound does not exhibit inherent catalytic properties. Its utility lies in its role as a substrate for bacterial urease, enabling the detection of Helicobacter pylori.

Q6: Have there been computational studies on the interaction between this compound and urease?

A6: While specific computational studies focusing on this compound might be limited, extensive research exists on the interaction between urea and urease. These studies provide valuable insights into the enzyme's catalytic mechanism and substrate binding. []

Q7: Does modifying the urea structure in this compound affect its diagnostic utility?

A7: Modifying the urea structure in this compound could potentially affect its interaction with urease, impacting its hydrolysis and subsequent diagnostic accuracy. []

Q8: What are the common formulations of this compound for diagnostic use?

A8: this compound is typically formulated in capsules or solutions for oral administration. The formulation is designed to ensure accurate dosing and reliable release of the compound in the stomach. [, ]

Q9: What is the fate of this compound after ingestion?

A9: After oral administration, this compound is rapidly absorbed and distributed throughout the body. If Helicobacter pylori is present, this compound is hydrolyzed in the stomach. The generated 13CO2 is absorbed into the bloodstream and subsequently eliminated through exhalation. Unabsorbed this compound is excreted in the urine. [, ]

Q10: How does the performance of this compound breath test compare to other diagnostic methods for Helicobacter pylori?

A10: The this compound breath test demonstrates high sensitivity and specificity for detecting Helicobacter pylori infection, comparable to invasive methods like biopsy and culture. [, , ] It's considered a reliable non-invasive alternative, particularly in children. [, ]

Q11: Is there any evidence of resistance to the this compound breath test?

A11: Resistance to the this compound breath test is not a concern, as the test principle relies on the presence of the bacterial enzyme urease, a stable characteristic of Helicobacter pylori. [, ]

Q12: How is the 13CO2 enrichment in breath samples measured?

A12: Isotope ratio mass spectrometry (IRMS) is the gold standard for measuring the 13CO2 enrichment in breath samples. [, , ] This technique allows for precise measurement of isotopic ratios, enabling accurate diagnosis.

Q13: What are the key parameters considered during the validation of analytical methods for this compound analysis?

A13: Validation of analytical methods for this compound analysis focuses on parameters like accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results. []

Q14: What are some essential resources for research involving this compound?

A14: Essential resources include access to isotopically labeled this compound, specialized equipment like isotope ratio mass spectrometers, and expertise in analytical techniques for isotope analysis. []

Q15: When was this compound first introduced as a diagnostic tool for Helicobacter pylori?

A15: The this compound breath test was introduced in the early 1990s as a non-invasive alternative to traditional methods for detecting Helicobacter pylori infection. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.